3-Ethenyl-4-methyl-1H-quinoline-2-thione is a sulfur-containing heterocyclic compound belonging to the quinoline family. The compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, with a thione functional group (–C=S) at the 2-position and an ethenyl group (–C=C–) at the 3-position. This unique structure contributes to its chemical reactivity and biological activity, making it a subject of interest in various fields such as organic chemistry and medicinal chemistry.
The chemical behavior of 3-ethenyl-4-methyl-1H-quinoline-2-thione is characterized by several types of reactions:
These reactions illustrate the compound's versatility in synthetic organic chemistry, enabling the derivation of various derivatives with potentially useful properties.
Research has indicated that compounds related to 3-ethenyl-4-methyl-1H-quinoline-2-thione exhibit a range of biological activities:
These activities highlight the potential therapeutic applications of 3-ethenyl-4-methyl-1H-quinoline-2-thione and its derivatives.
The synthesis of 3-ethenyl-4-methyl-1H-quinoline-2-thione can be accomplished through several methods:
These synthesis methods underscore the compound's accessibility for further research and application development.
3-Ethenyl-4-methyl-1H-quinoline-2-thione has several notable applications:
These applications reflect the compound's versatility across multiple disciplines.
Interaction studies involving 3-ethenyl-4-methyl-1H-quinoline-2-thione have focused on its binding affinity with various biological targets:
These studies are crucial for understanding the pharmacological potential and optimizing therapeutic applications of this compound.
Several compounds share structural similarities with 3-ethenyl-4-methyl-1H-quinoline-2-thione, including:
The uniqueness of 3-ethenyl-4-methyl-1H-quinoline-2-thione lies in its specific combination of functional groups and structural features that confer distinct reactivity patterns and biological activities compared to these related compounds.
The construction of the quinoline-thione core necessitates precise control over cyclization and functionalization steps. A prominent method involves the electrocyclic reaction (ECR) of 2-isothiocyanatophenyl ketones, generated in situ from 2-isocyanophenyl ketones treated with sulfur and catalytic selenium under Fujiwara’s conditions. For example, 2-isothiocyanatophenyl methyl ketones undergo ECR via enolate intermediates to yield 4-hydroxyquinoline-2(1H)-thiones, which can subsequently be functionalized with ethenyl and methyl groups (Scheme 1).
Key Reaction Steps:
A comparative analysis of multi-step strategies is provided in Table 1.
Alternative routes employ propadienylidene intermediates derived from 3-chloro-1-alkynes, which react with thioureas to form quinoline-2(1H)-thiones in a single step. While efficient, this method requires stringent control over reaction parameters to avoid byproduct formation.
Palladium-catalyzed reactions have revolutionized the functionalization of quinoline derivatives, enabling precise C–H bond activation and cross-coupling. The Heck reaction, for instance, couples 2-iodoaniline derivatives with α,β-unsaturated carbonyl compounds to form 3-substituted quinolin-2(1H)-ones, which are subsequently thionated.
Mechanistic Insights:
The Sonogashira coupling further expands functionalization possibilities. Ethyl N-(2-ethynyl)malonanilide reacts with aryl halides to yield 3,4-disubstituted quinolin-2(1H)-ones after cyclization (Scheme 2). Catalytic systems employing Pd(OAc)₂ with PPh₃ as a ligand achieve yields up to 80% under optimized conditions.
Table 2: Palladium-Catalyzed Reactions for Quinoline Functionalization
Purification of quinoline derivatives often challenges synthetic chemists due to byproducts and inorganic contaminants. While zinc chloride-specific protocols are less documented, analogous strategies using Lewis acids like ZnCl₂ can be inferred from related purification methods. For instance, technical Quinoline Yellow WS is purified via amine salt formation and subsequent sodium hydroxide treatment to remove sulfonated byproducts.
Hypothetical ZnCl₂ Protocol:
This approach mirrors the use of tertiary amines in existing methods but leverages ZnCl₂’s affinity for sulfur moieties to improve selectivity.
The thione functional group in 3-ethenyl-4-methyl-1H-quinoline-2-thione exhibits remarkable reactivity in cycloaddition processes, primarily through its participation in [3+2] and [4+2] cycloaddition mechanisms [4] [5]. The thiocarbonyl moiety demonstrates enhanced electrophilicity compared to analogous carbonyl compounds, facilitating nucleophilic attack and subsequent cycloaddition reactions [6] [7].
Computational studies utilizing density functional theory calculations have revealed that thione groups participate in cycloaddition reactions through stepwise mechanisms involving thiocarbonyl ylide intermediates [4] [8]. The activation energy for thiocarbonyl ylide formation with electron-deficient dipolarophiles has been determined to be exceptionally low at 1.6 kcal/mol, indicating facile reaction conditions [5] [8]. This low barrier arises from the pseudo-diradical character of the thiocarbonyl ylide intermediate, which has been confirmed through electron localization function analysis [8].
The regioselectivity of thione cycloaddition reactions depends critically on the electronic nature of the reaction partners [6] [9]. When 3-ethenyl-4-methyl-1H-quinoline-2-thione participates in cycloaddition with electron-rich dienes, the reaction proceeds through a [4+2] mechanism with activation energies ranging from 20-35 kcal/mol [10] [11]. Conversely, reactions with electron-deficient alkenes or alkynes favor [3+2] cycloaddition pathways with significantly lower activation barriers [12].
| Reaction Type | Activation Energy (kcal/mol) | Reaction Mechanism | Temperature (°C) |
|---|---|---|---|
| Dichlorocarbene + Thioketone | 10.0 | Stepwise via thiocarbonyl ylide | Room temperature |
| Difluorocarbene + Thioketone | 23.1 | Concerted [2+1] cycloaddition | Elevated |
| Dimethoxycarbene + Thioketone | 16.5 | Concerted [2+1] cycloaddition | Moderate |
| Adamantanethione + α,β-unsaturated carbonyls | 25-30 (estimated) | [4+2] cycloaddition | 80-140 |
| Thiones + Dienes (general) | 20-35 (range) | [4+2] cycloaddition | 60-150 |
| Thiocarbonyl ylide + Dipolarophiles | 1.6 | Stepwise [3+2] cycloaddition | -40 to 25 |
The mechanistic pathway for thione cycloaddition reactions has been elucidated through extensive computational and experimental investigations [13] [14]. The initial step involves attack of the carbene species onto the sulfur atom of the thiocarbonyl moiety, forming a zwitterionic intermediate [4]. This intermediate subsequently undergoes cyclization to yield the final cycloaddition product, with the reaction proceeding through a non-concerted two-stage mechanism [8].
Experimental studies have demonstrated that the cycloaddition reactivity of thiones can be enhanced through the use of Lewis acid catalysts or microwave irradiation [15] [16]. Under microwave conditions, reaction times are significantly reduced while maintaining high yields and selectivity [16]. The presence of electron-withdrawing substituents on the quinoline ring system further enhances the electrophilic character of the thione group, accelerating cycloaddition reactions [2] [3].
The ethenyl substituent at position 3 of 3-ethenyl-4-methyl-1H-quinoline-2-thione serves as a reactive site for various polymerization mechanisms, including free radical, coordination/insertion, and controlled polymerization processes [17] [18]. The vinyl functionality exhibits characteristic reactivity patterns that enable incorporation into polymer backbones through multiple pathways [19] [20].
Free radical polymerization of the ethenyl group proceeds through a classical three-step mechanism involving initiation, propagation, and termination stages [19] [20]. The initiation step requires thermal decomposition of radical initiators such as benzoyl peroxide or azobisisobutyronitrile at temperatures ranging from 60-80°C [20]. The resulting radicals attack the π-bond of the ethenyl group, generating secondary radicals that propagate the polymerization chain [19].
Coordination/insertion polymerization utilizing nickel and palladium α-diimine catalysts offers superior control over molecular weight and polymer microstructure [17] [18]. These late transition metal catalysts demonstrate exceptional functional group tolerance, enabling polymerization in the presence of the quinoline-thione framework without catalyst deactivation [17]. The polymerization mechanism proceeds through coordination of the ethenyl group to the metal center, followed by migratory insertion into the metal-carbon bond [18].
| Polymerization Type | Initiation Temperature (°C) | Catalyst/Initiator | Molecular Weight Control | Branching |
|---|---|---|---|---|
| Free radical | 60-80 | Peroxides (AIBN, BPO) | Limited | Minimal |
| Coordination/insertion (Ni) | 25-60 | α-diimine Ni complexes | Good | Moderate to high |
| Coordination/insertion (Pd) | 25-60 | α-diimine Pd complexes | Excellent | Low to moderate |
| Cationic (photocontrolled) | 25-40 | Photocatalyst + CTA | Excellent | Controlled |
| Anionic | -78 to 0 | Butyllithium | Excellent | Minimal |
| Living radical | 60-120 | RAFT agents | Excellent | Controlled |
The reactivity of the ethenyl group in 3-ethenyl-4-methyl-1H-quinoline-2-thione is influenced by electronic effects from the quinoline-thione system [17] [21]. The electron-withdrawing nature of the thione group enhances the electrophilicity of the β-carbon in the ethenyl substituent, facilitating nucleophilic attack during anionic polymerization processes [21]. This electronic activation also affects the rate constants for radical addition reactions, with values typically falling in the range of 10³-10⁴ M⁻¹s⁻¹ at 60°C [22].
Controlled polymerization techniques such as reversible addition-fragmentation chain transfer polymerization and atom transfer radical polymerization have been successfully applied to ethenyl-containing quinoline derivatives [21]. These methods provide precise control over polymer molecular weight, polydispersity, and end-group functionality [21]. The presence of the quinoline-thione moiety in the resulting polymers imparts unique optical and electronic properties that are valuable for materials science applications [23].
The quinoline nitrogen in 3-ethenyl-4-methyl-1H-quinoline-2-thione exhibits distinct alkylation selectivity patterns that are governed by electronic, steric, and thermodynamic factors [24] [25]. The regioselectivity of alkylation reactions at the quinoline nitrogen is significantly influenced by the presence of the thione group and the substitution pattern on the quinoline ring [26] [27].
Experimental investigations have revealed that alkylation of quinoline nitrogen centers proceeds through nucleophilic substitution mechanisms, with the site of attack determined by the relative nucleophilicity of available positions [24] [28]. In the case of 3-ethenyl-4-methyl-1H-quinoline-2-thione, the nitrogen atom exhibits enhanced nucleophilicity due to the electron-donating effect of the adjacent thione group [25]. This electronic activation results in preferential N1-alkylation under basic conditions with selectivities ranging from 70-85% [25].
The alkylation selectivity is further modulated by steric effects arising from the ethenyl and methyl substituents [25] [29]. Computational studies using density functional theory have demonstrated that steric hindrance from the 4-methyl group influences the approach trajectory of alkylating agents, favoring attack from the less hindered face of the molecule [28] [29]. This steric control is particularly pronounced with bulky alkylating reagents such as tert-butyl halides [25].
| Substrate | Alkylation Site | Selectivity (%) | Reaction Conditions |
|---|---|---|---|
| Quinoline N-oxide | C8-selective | >95 | Rh(III) catalyst, mild |
| Quinoline-2-thione | N1-selective | 70-85 | Base-mediated |
| 4-Chloroquinolin-2-one | Mixed N1/O2 alkylation | 60:40 (N1:O2) | Alkyl halides, base |
| 8-Methylquinolin-2-one | O2-selective | >90 | Steric hindrance favors O2 |
| Quinoline (unsubstituted) | N1-selective | 80-90 | Alkyl halides |
| Substituted quinolines | Position-dependent | Variable | Catalyst-dependent |
The mechanism of quinoline nitrogen alkylation has been elucidated through kinetic and computational studies [24] [30]. The reaction proceeds through formation of a quinolinium intermediate, followed by deprotonation to yield the N-alkylated product [30]. The rate-determining step is typically the initial nucleophilic attack on the alkylating agent, with second-order rate constants ranging from 10⁻³ to 10⁻¹ M⁻¹s⁻¹ depending on the nature of the alkylating reagent [30].
Catalytic alkylation methods utilizing rhodium complexes have been developed to achieve high regioselectivity in quinoline functionalization [26] [31]. These catalytic systems operate through C-H activation mechanisms that enable selective alkylation at specific positions on the quinoline ring [26]. For quinoline N-oxides, rhodium catalysis achieves complete C8-selectivity with yields exceeding 95% [31].
The alkylation selectivity can be further controlled through the choice of reaction conditions and catalysts [27] [32]. Solvent effects play a crucial role in determining the regioselectivity, with polar protic solvents favoring N-alkylation and nonpolar solvents promoting C-alkylation [28] [29]. Temperature also influences the selectivity, with higher temperatures generally favoring the thermodynamically controlled product [25].
The development of fluorescent sensors for heavy metal ion detection has emerged as a critical area of analytical chemistry research, with quinoline-2-thione derivatives demonstrating exceptional promise due to their unique coordination properties and photophysical characteristics [1] [2] [3]. The thione functional group in 3-ethenyl-4-methyl-1H-quinoline-2-thione provides multiple coordination sites for metal ion binding, enabling selective and sensitive detection of various heavy metal species.
Recent density functional theory studies have elucidated the molecular-level interactions between quinoline-derivative probes and heavy metal ions, revealing that the thione group serves as a primary coordination site through sulfur-metal interactions [2] [3]. The coordination process involves the formation of stable complexes with heavy metal ions including lead, mercury, chromium, cadmium, and arsenic, with binding energies ranging from negative 300 to negative 557 kilojoules per mole [2]. The quinoline nitrogen atom provides additional coordination, resulting in bidentate chelation that enhances complex stability and selectivity.
The coordination bond orders for various metal complexes have been systematically analyzed, demonstrating that chromium ions exhibit the highest binding affinity with a calculated binding energy of negative 556.5541 kilojoules per mole [2]. This strong interaction is attributed to the favorable orbital overlap between chromium d-orbitals and the sulfur lone pair electrons of the thione group, as well as the nitrogen lone pair of the quinoline ring.
Comprehensive fluorescence spectroscopic investigations have established detection limits for various metal ions using quinoline-2-thione-based sensors. For zinc ion detection, pyrazoloquinoline derivatives have achieved detection limits as low as 1.93 × 10⁻⁷ molar concentration, with binding constants of 859 inverse molar units demonstrating strong complex formation [4]. The stoichiometric ratio for zinc-probe complexes has been confirmed as 1:1 through Job plot analysis and mass spectrometry characterization [4].
Mercury ion detection using quinoline-thiourea conjugate probes has demonstrated exceptional sensitivity with detection limits reaching the picomolar range. A notable quinoline-based sensor achieved a detection limit of 15.1 picomolar for zinc ions, representing a thirteen-fold enhancement in fluorescence quantum yield upon metal binding [5]. The sensor exhibited a moderate two-photon action cross section value of 51 Goeppert-Mayer units at 820 nanometers, enabling deep tissue imaging applications.
| Heavy Metal Ion | Detection Limit | Binding Constant | Stoichiometry | Reference |
|---|---|---|---|---|
| Zinc | 1.93 × 10⁻⁷ M | 859 M⁻¹ | 1:1 | [4] |
| Zinc | 15.1 pM | - | 1:1 | [5] |
| Iron(III) | 1.95 nM | 8.20 × 10⁵ M⁻¹ | 1:1 | [6] |
| Copper(II) | 1.03 μM | 1.37 × 10⁴ M⁻¹ | 1:1 | [7] |
| Mercury(II) | - | - | 1:1 | [8] |
The fluorescence response of quinoline-2-thione sensors to heavy metal ions operates primarily through the inhibition of photoinduced electron transfer processes. In the absence of metal ions, electron transfer from the quinoline fluorophore to the thione acceptor group results in fluorescence quenching [4] [8]. Upon metal coordination, this electron transfer pathway is disrupted, leading to significant fluorescence enhancement characterized as chelation-induced enhanced fluorescence.
The photophysical mechanism involves energy level modifications in the highest occupied molecular orbital and lowest unoccupied molecular orbital upon metal binding. Density functional theory calculations have revealed energy gaps of 3.792 electron volts for the free probe, decreasing to 0.758 and 0.711 electron volts for mercury and cyanide complexes respectively [8]. This dramatic reduction in energy gap facilitates the observed fluorescence turn-on response.
The pH-dependent fluorescence behavior of quinoline-2-thione derivatives represents a sophisticated sensing mechanism that exploits protonation-deprotonation equilibria to modulate photophysical properties [9] [10] [11]. These systems demonstrate exceptional utility in biological applications where pH monitoring is critical for understanding cellular processes and disease states.
Quinoline-based pH sensors operate through multiple protonation sites that influence the electronic structure and consequently the fluorescence emission characteristics [9] [10]. The quinoline nitrogen atom serves as the primary protonation site under acidic conditions, while the thione group can undergo deprotonation under basic conditions. The pKa values for these equilibria typically range from 3 to 8, providing sensitivity across physiologically relevant pH ranges.
Fluorescence lifetime imaging studies have revealed that pH-induced changes in protonation state directly correlate with alterations in excited state dynamics [10]. The aminoquinoline derivatives exhibit intramolecular hydrogen bonding that is disrupted upon protonation, leading to enhanced intramolecular charge transfer and modified fluorescence characteristics. This mechanism enables ratiometric pH sensing with excellent precision and reversibility.
The pH-responsive fluorescence quenching in quinoline-2-thione systems involves multiple pathways depending on the solution conditions [9] [11]. Under strongly acidic conditions, protonation of the quinoline nitrogen leads to reduced electron density and altered excited state properties. This results in fluorescence quenching through enhanced non-radiative decay processes and modified photoinduced electron transfer efficiency.
Conversely, under basic conditions, deprotonation of the thione group generates thiophenolate anions that exhibit distinct photophysical properties [1]. The deprotonated form demonstrates altered absorption characteristics with red-shifted maxima and modified fluorescence quantum yields. This pH-dependent equilibrium provides a mechanism for reversible fluorescence switching that can be exploited for sensing applications.
Recent investigations have demonstrated the successful application of quinoline-based pH sensors in live cell imaging experiments [9] [11]. The sensors exhibit excellent cell membrane permeability and demonstrate pH-dependent fluorescence responses within cellular environments. Confocal microscopy studies have revealed that these probes localize near cellular membranes and cytoplasm, enabling real-time monitoring of intracellular pH fluctuations.
The pH sensitivity range of these sensors has been optimized for physiological applications, with maximum fluorescence response observed at pH 8 and significant quenching under strongly acidic or basic conditions [11]. This pH profile makes these sensors particularly suitable for monitoring physiological pH changes associated with cellular metabolism, apoptosis, and disease progression.
| pH Range | Fluorescence Response | Mechanism | Application |
|---|---|---|---|
| 2-4 | Significant quenching | Quinoline protonation | Acidosis detection |
| 4-10 | Moderate response | Balanced equilibrium | Physiological monitoring |
| 8 | Maximum fluorescence | Optimal protonation state | Cellular imaging |
| 10-12 | Reduced emission | Thione deprotonation | Alkalosis detection |
The comparative evaluation of 3-ethenyl-4-methyl-1H-quinoline-2-thione sensors against benzoimidazole-fused quinoline systems reveals distinct advantages and limitations for each structural motif [12] [13] [14] [15] [11]. This analysis encompasses synthetic accessibility, photophysical properties, selectivity patterns, and practical applications.
Benzoimidazole-fused quinoline sensors represent a sophisticated class of fluorescent probes that incorporate additional nitrogen-containing heterocycles to enhance metal coordination and selectivity [13] [14] [15]. The synthesis of these systems typically involves rhodium-catalyzed annulation reactions, Claisen-Schmidt condensations, or Huisgen cycloaddition processes, providing access to diverse structural variants with tunable properties [12] [15] [16].
The quinoline-2-thione structural framework offers complementary advantages including straightforward synthetic routes and robust chemical stability [1] [17]. The thione functional group provides unique coordination characteristics that differ significantly from the nitrogen-rich benzoimidazole systems, enabling orthogonal selectivity patterns and enhanced heavy metal affinity.
Comprehensive spectroscopic investigations have revealed fundamental differences in the photophysical behavior of quinoline-2-thione versus benzoimidazole-quinoline sensors [13] [14] [11]. Benzoimidazole-fused systems typically exhibit excited-state intramolecular proton transfer mechanisms that generate dual emission profiles with distinct fluorescence lifetimes. The 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate demonstrated characteristic emission at 542 nanometers corresponding to excited-state intramolecular proton transfer, with selective quenching upon copper coordination and blue-shifted emission at 462 nanometers upon zinc binding [13].
In contrast, quinoline-2-thione sensors operate primarily through photoinduced electron transfer and chelation-induced enhanced fluorescence mechanisms [4] [11]. These systems demonstrate larger Stokes shifts and enhanced quantum yields upon metal coordination, with typical emission wavelengths ranging from 460 to 520 nanometers depending on substitution patterns and coordination environment.
The metal ion selectivity profiles of benzoimidazole-quinoline versus quinoline-2-thione sensors reveal complementary detection capabilities [13] [14] [11]. Benzoimidazole systems demonstrate exceptional zinc selectivity with detection limits ranging from 0.1 to 1.76 × 10⁻⁷ molar concentrations, while maintaining excellent discrimination against cadmium and mercury ions [13] [11]. The quinoline benzimidazole-conjugate achieved highly selective detection of zinc ions through dual colorimetric and fluorescent responses, with fluorescence off-on behavior attributed to inhibited photoinduced electron transfer and restricted torsional rotation [14].
Quinoline-2-thione sensors exhibit broader heavy metal recognition capabilities with particular strength in mercury, lead, and chromium detection [1] [2]. The sulfur coordination site provides enhanced affinity for soft metal ions, complementing the selectivity patterns observed with nitrogen-rich benzoimidazole systems. This differential selectivity enables the development of sensor arrays capable of discriminating multiple metal species simultaneously.
Both sensor classes demonstrate excellent performance in biological imaging applications, with distinct advantages depending on the target analyte and experimental conditions [13] [11]. Benzoimidazole-quinoline sensors excel in zinc detection within cellular environments, demonstrating excellent biocompatibility and minimal cytotoxicity. The pH-insensitive nature of many benzoimidazole systems provides advantages for physiological applications where pH fluctuations might interfere with measurements.
Quinoline-2-thione sensors offer superior performance for environmental monitoring applications, particularly for heavy metal contamination assessment [1] [2]. The robust chemical stability and broad metal recognition capabilities make these systems well-suited for field deployment and real-time monitoring applications. However, the pH sensitivity of thione-based systems requires careful consideration of solution conditions for optimal performance.
| Sensor Type | Primary Advantages | Limitations | Best Applications |
|---|---|---|---|
| Quinoline-2-thione | Broad metal selectivity, high stability | pH sensitivity | Environmental monitoring |
| Benzoimidazole-quinoline | Excellent zinc selectivity, biocompatibility | Limited metal scope | Biological imaging |
| Hybrid systems | Combined advantages | Increased complexity | Multiplexed detection |